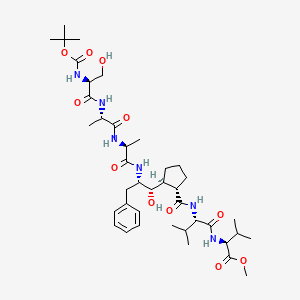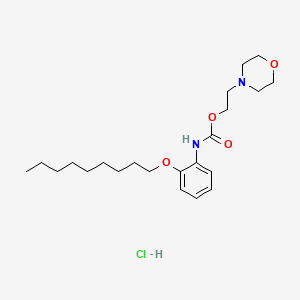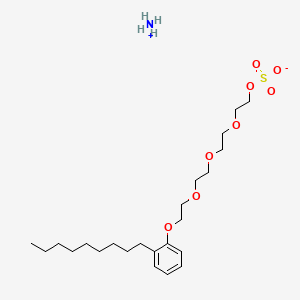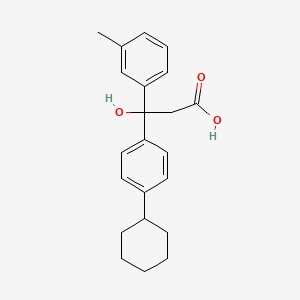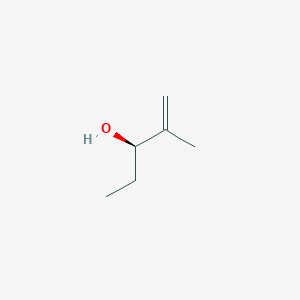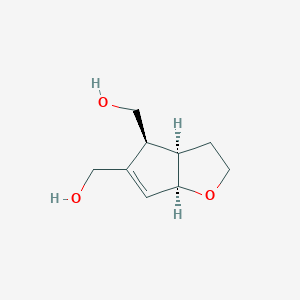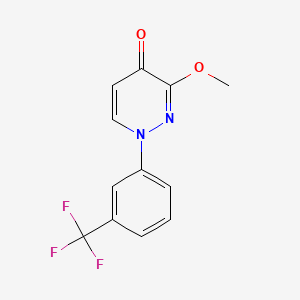![molecular formula C31H64N4O9 B12773053 acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea](/img/structure/B12773053.png)
acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, acetate (salt) is a complex chemical compound It is formed through the reaction of hexanedioic acid with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, followed by the formation of an acetate salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, acetate (salt) involves several steps:
Reaction of Hexanedioic Acid with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide: This step involves the condensation reaction between hexanedioic acid and N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide under controlled temperature and pH conditions.
Reaction with Urea: The intermediate product from the first step is then reacted with urea, leading to the formation of a urea derivative.
Formation of Acetate Salt: Finally, the urea derivative is treated with acetic acid to form the acetate salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Depending on the scale of production, either batch or continuous reactors are used.
Temperature and pH Control: Maintaining optimal temperature and pH is crucial for the success of the reactions.
Purification Steps: The final product is purified using techniques such as crystallization, filtration, and drying.
化学反応の分析
Types of Reactions
Hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, acetate (salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can produce alcohols or amines.
Substitution: Substitution reactions can yield halogenated derivatives or other substituted compounds.
科学的研究の応用
Hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, acetate (salt) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism by which hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, acetate (salt) exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
類似化合物との比較
Hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, acetate (salt) can be compared with other similar compounds, such as:
Hexanedioic Acid Derivatives: These compounds share a similar core structure but differ in their functional groups and properties.
Urea Derivatives: Compounds containing urea moieties exhibit different reactivity and applications.
Acetate Salts: Various acetate salts have unique properties and uses in different fields.
Uniqueness
The uniqueness of hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, acetate (salt) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
List of Similar Compounds
- Hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide
- Hexanedioic acid, reaction products with urea
- N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide derivatives
- Urea, acetate (salt) derivatives
特性
分子式 |
C31H64N4O9 |
|---|---|
分子量 |
636.9 g/mol |
IUPAC名 |
acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea |
InChI |
InChI=1S/C22H46N2O2.C6H10O4.C2H4O2.CH4N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25;7-5(8)3-1-2-4-6(9)10;1-2(3)4;2-1(3)4/h23,25H,2-21H2,1H3,(H,24,26);1-4H2,(H,7,8)(H,9,10);1H3,(H,3,4);(H4,2,3,4) |
InChIキー |
CPEDHEPXZBVIAZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCO.CC(=O)O.C(CCC(=O)O)CC(=O)O.C(=O)(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


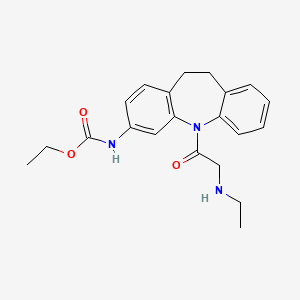
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)


